molecular formula C17H15BrN4O3S2 B2452807 4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide CAS No. 303797-76-4

4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide

Cat. No. B2452807
CAS RN: 303797-76-4
M. Wt: 467.36
InChI Key: JOZHWTKZRYCORB-UHFFFAOYSA-N
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Description

The compound “4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide” is a complex organic molecule that contains several functional groups, including a bromine atom, an amide group, a sulfamoyl group, and a thiadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the amide group, the sulfamoyl group, and the thiadiazole ring would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromine atom could be involved in nucleophilic substitution reactions, while the amide and sulfamoyl groups could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features make it a promising candidate for drug discovery. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. The bromo functionality at position 4 provides a useful handle for halogen exchange or coupling chemistry. By modifying other substituents, scientists can create derivatives with specific biological activities. For instance, the amide group at position 2 facilitates functionalization, allowing further modifications to enhance drug efficacy or selectivity .

Analytical Chemistry and Detection Methods

Researchers explore the compound’s analytical applications. Its unique properties, including the bromo group, allow for sensitive detection methods. For instance, it could serve as an internal standard in iodine determination assays. By quantifying iodine present as iodide, iodate, or covalently bound to organic compounds, scientists can assess food safety, pharmaceutical quality, and environmental contamination .

Materials for Organic Synthesis and Functionalization

The compound’s reactivity makes it valuable in organic synthesis. Chemists use it as a starting material for various transformations. For example, the aldehyde group at position 3 allows straightforward derivatization. By introducing other functional groups, researchers can access a diverse range of derivatives. These compounds may find applications in fields beyond those mentioned, such as materials science, catalysis, and supramolecular chemistry.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the precautions needed when handling it .

properties

IUPAC Name

4-bromo-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-9-7-13(8-10-14)19-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZHWTKZRYCORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide

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